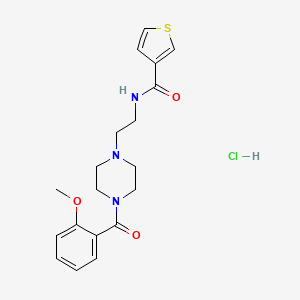
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C19H24ClN3O3S and a molecular weight of 409.93. It’s important to note that while this specific compound isn’t widely studied, there are related compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through a multi-step procedure . These processes often involve the design and synthesis of structurally modified derivatives, characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .科学的研究の応用
Synthesis and Antimicrobial Activity
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is involved in the synthesis of novel compounds with potential antimicrobial activities. For instance, new pyridine derivatives with antimicrobial properties have been synthesized using related compounds (Patel, Agravat, & Shaikh, 2011). Similarly, other studies have focused on the synthesis of new chemical structures, like triazoles, with antimicrobial screening, indicating modest activities against certain bacterial and fungal strains (Bektaş et al., 2007).
Biological Activities and Pharmacological Potential
Several studies explore the biological activities and pharmacological potential of related compounds. For example, research into thiophene derivatives reveals their potential as acetylcholinesterase inhibitors, which could have implications in treating neurodegenerative diseases like Alzheimer's (Ismail et al., 2012). Another study discusses the synthesis of novel benzodifuranyl and triazines with anti-inflammatory and analgesic properties, indicating the therapeutic potential of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Development and Synthesis
This compound is significant in the development and synthesis of new drugs. A study on N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, reveals a scalable and facile synthetic process, showing its potential in developing treatments for central nervous system disorders (Wei et al., 2016).
作用機序
Target of Action
The primary target of N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation .
Mode of Action
This compound: interacts with its target, the D4 dopamine receptor, as a potent and selective ligand . This interaction can lead to changes in the receptor’s activity, which can subsequently influence the signaling pathways it is involved in .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to dopamine signaling, given its interaction with the D4 dopamine receptor . Dopamine signaling plays a key role in the reward system of the brain, and alterations in this pathway can have significant downstream effects on behavior and mood .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with the D4 dopamine receptor . By acting as a ligand for this receptor, the compound could influence dopamine signaling and have downstream effects on various physiological functions and behaviors .
特性
IUPAC Name |
N-[2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMGGUEAPMFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

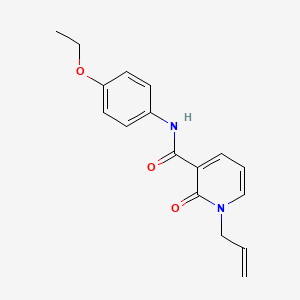
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)
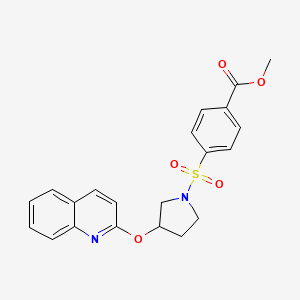
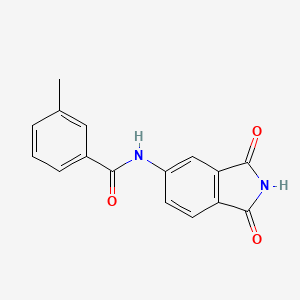
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)
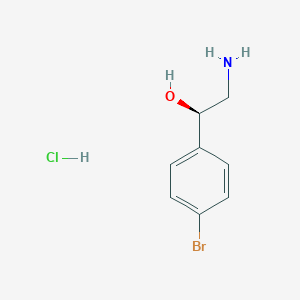
![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)